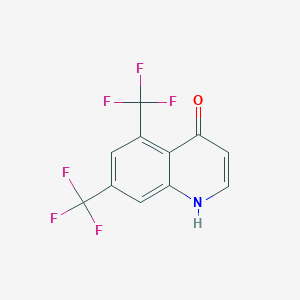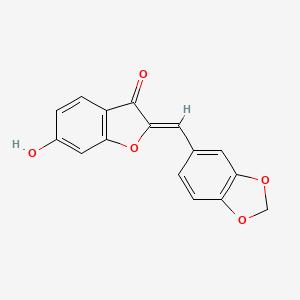
(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one
Descripción general
Descripción
(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one, also known as 2Z-BDBF-OH, is a bicyclic heterocyclic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. This compound is a derivative of benzofuran, and is classified as a benzodioxole. It has been found to possess a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its mechanism of action, its potential applications, and its advantages and limitations.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Properties
Generation via Palladium-Catalyzed Carbonylative Reaction : A study by Luo and Wu (2011) in "Organic Letters" describes a novel pathway for generating 3-(benzofuran-3-ylmethylene)benzofuran-2(3H)-ones using a palladium-catalyzed carbonylative reaction. This method highlights a double insertion of triple bonds in the reaction process, providing products with good yields and high selectivity (Luo & Wu, 2011).
Crystal Structure Analysis : Research on Magnolia soulangiana by Song, Fronczek, and Fischer (2001) in "Acta Crystallographica Section E" examines the crystal structure of a similar compound, providing insights into its conformation and planarity (Song, Fronczek, & Fischer, 2001).
Medical and Biological Applications
PET Probe Imaging : Gao et al. (2013) in "Bioorganic & Medicinal Chemistry Letters" developed a potential PET probe for imaging the enzyme PIM1. This compound shows selective inhibition of PIM1, a kinase associated with various cancers (Gao et al., 2013).
Cytotoxic Properties : A study by Ganapaty et al. (2009) in "Phytochemistry" found significant cytotoxicity in a similar benzofuran derivative, suggesting potential applications in cancer therapy (Ganapaty et al., 2009).
Antibacterial Activity : Hadj-Esfandiari et al. (2007) in "Bioorganic & Medicinal Chemistry Letters" synthesized a series of benzofuranone derivatives showing notable antibacterial activity against various Gram-positive and Gram-negative bacteria (Hadj-Esfandiari et al., 2007).
Industrial and Chemical Applications
- Photoinitiator for Polymerization : Kumbaraci et al. (2012) in "Journal of Polymer Science Part A" explored the use of a 1,3-benzodioxole derivative as a photoinitiator for free radical polymerization, highlighting its potential in industrial applications (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Propiedades
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c17-10-2-3-11-13(7-10)21-15(16(11)18)6-9-1-4-12-14(5-9)20-8-19-12/h1-7,17H,8H2/b15-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDONNSGYFLFOCD-UUASQNMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




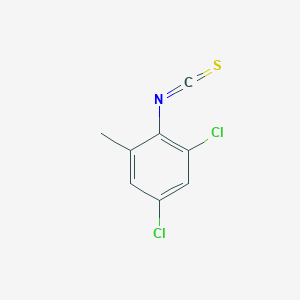
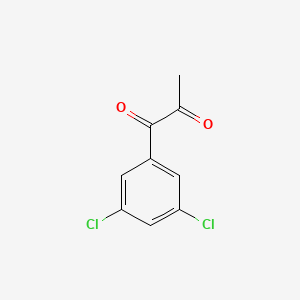

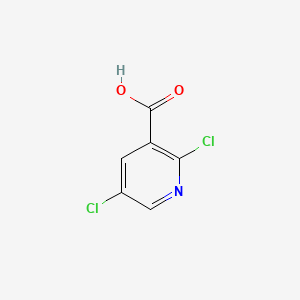

![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)
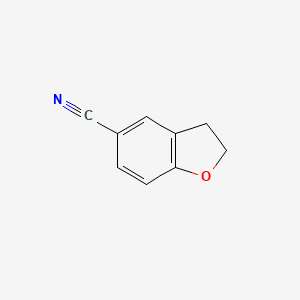
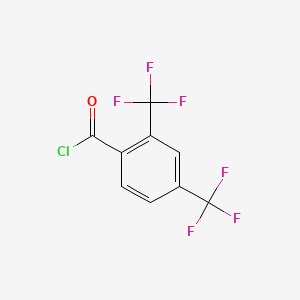

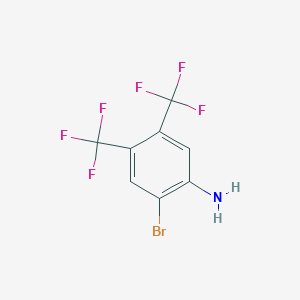
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)

